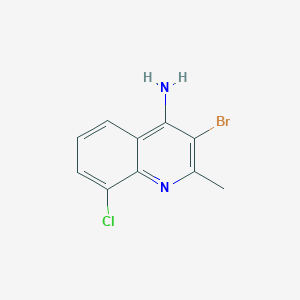

4-Amino-3-bromo-8-chloro-2-methylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-8-chloro-2-methylquinolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrClN2/c1-5-8(11)9(13)6-3-2-4-7(12)10(6)14-5/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTLRYPHBNLZBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=CC=C(C2=N1)Cl)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical and Structural Properties

4-Amino-3-bromo-8-chloro-2-methylquinoline is a polysubstituted aromatic heterocycle. Its fundamental properties, derived from chemical supplier data, are summarized below. lab-chemicals.com

| Property | Value |

| Molecular Formula | C₁₀H₈BrClN₂ |

| Molecular Weight | 271.54 g/mol |

| CAS Number | 1333256-71-5 |

| Appearance | Solid (predicted) |

Proposed Synthesis and Reaction Mechanisms

While no specific synthesis for 4-Amino-3-bromo-8-chloro-2-methylquinoline has been published, a plausible multi-step synthetic route can be devised from commercially available precursors, following established methodologies for quinoline (B57606) synthesis and functionalization. nih.govmdpi.comnih.gov

A logical pathway would begin with the synthesis of a 2-methyl-8-chloro-4-quinolone core, followed by functional group interconversions to introduce the amino and bromo substituents.

Step 1: Synthesis of 8-Chloro-2-methylquinolin-4(1H)-one A common method for constructing the quinoline core is the Conrad-Limpach synthesis or a similar cyclization reaction. One could start with 2-chloroaniline (B154045) and ethyl acetoacetate. The initial reaction would form an enamine intermediate, which upon thermal cyclization under acidic conditions would yield 8-chloro-2-methylquinolin-4(1H)-one.

Step 2: Chlorination to 4,8-Dichloro-2-methylquinoline (B1600980) The 4-hydroxy group of the quinolinone can be converted to a more reactive chloro group using a chlorinating agent like phosphoryl chloride (POCl₃). nih.gov This step yields 4,8-dichloro-2-methylquinoline, a key intermediate for introducing the amino group.

Step 3: Amination at the 4-Position The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic substitution. Reacting 4,8-dichloro-2-methylquinoline with a source of ammonia (B1221849), such as ammonium (B1175870) hydroxide (B78521) or by passing ammonia gas through a solution, would selectively replace the C4-chloro group to yield 4-amino-8-chloro-2-methylquinoline. mdpi.com

Step 4: Bromination at the 3-Position The final step is the regioselective bromination at the C3 position. The 4-amino group is a strong activating group, directing electrophilic substitution to the ortho position (C3). Treatment of 4-amino-8-chloro-2-methylquinoline with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dichloromethane (B109758) or chloroform (B151607) would likely yield the target compound, this compound. nih.gov

Spectroscopic Characterization Predicted

No experimental spectra for this compound are publicly available. However, based on the known spectra of related compounds like 4-amino-2-methylquinoline and considering the electronic effects of the substituents, a predicted set of spectroscopic data can be proposed. researchgate.netnist.govnih.gov

| Spectroscopic Data (Predicted) | |

| ¹H NMR (in CDCl₃) | δ (ppm): ~7.8-8.0 (d, 1H, H-5), ~7.3-7.5 (t, 1H, H-6), ~7.6-7.8 (d, 1H, H-7), ~5.0-6.0 (br s, 2H, NH₂), ~2.6 (s, 3H, CH₃). Note: No signal for H-3. |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~158 (C2), ~110 (C3), ~148 (C4), ~122 (C4a), ~125 (C5), ~127 (C6), ~124 (C7), ~130 (C8), ~149 (C8a), ~24 (CH₃). |

| Mass Spectrometry (EI) | m/z: A prominent molecular ion peak cluster is expected due to the presence of bromine and chlorine isotopes. The primary peaks would be at m/z 270 (for ⁷⁹Br, ³⁵Cl), 272 (for ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl), and 274 (for ⁸¹Br, ³⁷Cl). Fragmentation would likely involve the loss of Br, Cl, or CH₃ radicals. |

Theoretical and Computational Chemistry of 4 Amino 3 Bromo 8 Chloro 2 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost. For 4-Amino-3-bromo-8-chloro-2-methylquinoline, DFT is instrumental in predicting key electronic and structural properties.

Electronic Structure and Stability: DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. physchemres.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. Studies on similar quinazoline (B50416) derivatives have used DFT to correlate these parameters with properties like corrosion inhibition. physchemres.org

Vibrational Analysis: DFT can also predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This analysis helps in the identification of functional groups and the confirmation of the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table illustrates the type of data obtained from DFT calculations for the target compound.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.4 eV | Chemical stability and reactivity |

| Dipole Moment (μ) | 3.5 D | Polarity and intermolecular interactions |

| Total Energy | -2500 Hartree | Thermodynamic stability |

Table 2: Predicted Vibrational Frequencies from DFT for Key Functional Groups This table shows representative vibrational frequencies that would be calculated to aid in spectroscopic identification.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amino) | Symmetric Stretch | 3450 |

| N-H (Amino) | Asymmetric Stretch | 3350 |

| C=N (Quinoline) | Stretch | 1620 |

| C=C (Aromatic) | Stretch | 1580 - 1450 |

| C-Cl (Chloro) | Stretch | 750 |

| C-Br (Bromo) | Stretch | 680 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques, are often used for high-accuracy calculations of molecular geometry and energy.

Molecular Geometry and Energy Optimization: This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest possible energy state of the molecule. The resulting optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. For this compound, this would define the precise spatial relationship between the quinoline (B57606) core and its various substituents. Such structural details are crucial for understanding how the molecule fits into the active site of a biological target. bohrium.com

Table 3: Predicted Optimized Geometrical Parameters from Ab Initio Calculations This table presents a selection of predicted bond lengths and angles for the optimized structure of the molecule.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C3-Br | 1.91 Å |

| Bond Length | C4-N (Amino) | 1.38 Å |

| Bond Length | C8-Cl | 1.75 Å |

| Bond Angle | C2-C3-C4 | 121.5° |

| Bond Angle | C7-C8-Cl | 119.8° |

| Dihedral Angle | C4-C3-Br-H (out-of-plane) | ~0° (planar tendency) |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). mdpi.com This method is central to drug discovery, helping to identify potential drug candidates by simulating the interaction between a ligand and a protein's binding site.

For this compound, docking simulations could be used to predict its binding affinity and mode of interaction with various biological targets. Quinoline derivatives have been studied as inhibitors for a wide range of enzymes, including kinases, HIV reverse transcriptase, and proteases. mdpi.comnih.govnih.gov The simulation calculates a "docking score," which estimates the binding free energy, and reveals key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-receptor complex.

Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase Target This table shows the kind of output generated from a docking simulation, including binding affinity and key amino acid interactions.

| Parameter | Result |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Score | -9.5 kcal/mol |

| Predicted Interactions | - Hydrogen bond between the 4-amino group and the backbone of Met793.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression, to correlate these descriptors with the observed activity or property.

For a class of compounds including this compound, a QSAR model could be developed to predict its potential biological efficacy based on its structural features. Studies on 4-aminoquinolines have successfully used QSAR to build models for antimalarial activity. asianpubs.orgnih.gov These models often reveal that properties like hydrophobicity (LogP), molar refractivity (MR, a measure of size and polarizability), and various electronic parameters are key determinants of activity. nih.govasianpubs.org

Table 5: Key Descriptor Classes for a QSAR/QSPR Model of Substituted Quinolines This table outlines the types of descriptors used to build predictive models.

| Descriptor Class | Examples | Property Represented |

|---|---|---|

| Electronic | Dipole moment, Mulliken charges | Electron distribution, polarity |

| Steric | Molar Refractivity (MR), Molecular Volume | Size and shape of the molecule |

| Hydrophobic | LogP (Partition coefficient) | Lipophilicity, membrane permeability |

| Topological | Wiener index, Connectivity indices | Molecular branching and connectivity |

| Quantum-Chemical | HOMO/LUMO energies | Reactivity and electron transfer |

Conformational Analysis and Dynamic Studies

While docking provides a static snapshot of a ligand-protein interaction, the reality is dynamic. Conformational analysis and molecular dynamics (MD) simulations explore the flexibility of the ligand and the receptor, providing a more realistic view of the binding event over time.

Molecular Dynamics (MD) Simulation: An MD simulation calculates the trajectory of atoms and molecules over a period, offering insights into the stability of the ligand-protein complex. nih.gov For this compound docked into a receptor, an MD simulation would show how the binding pose evolves, whether key hydrogen bonds are stable, and how the protein structure adapts to the ligand. mdpi.commdpi.com Key analyses include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

Table 6: Objectives and Potential Findings from a Molecular Dynamics Simulation This table summarizes the goals and expected outcomes of performing an MD simulation on the compound complexed with a protein target.

| Simulation Objective | Potential Finding |

|---|---|

| Assess Complex Stability | A low and stable RMSD value for the ligand and protein backbone would confirm a stable binding pose. |

| Analyze Key Interactions | The simulation can track the distance of hydrogen bonds over time to confirm their persistence. |

| Evaluate Protein Flexibility | RMSF plots would highlight which parts of the binding pocket are rigid and which are flexible upon ligand binding. |

| Calculate Binding Free Energy | Advanced methods like MM/PBSA can be applied to the MD trajectory to provide a more accurate estimate of binding affinity. |

Prediction of Reactivity, Reaction Pathways, and Transition States

Computational chemistry is a powerful tool for predicting where and how a molecule is likely to react. This is crucial for understanding its metabolic fate, potential toxicity, and for designing efficient synthetic routes.

Reactivity Prediction: DFT calculations can generate maps of the electrostatic potential (ESP) on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Fukui functions can also be calculated to more precisely identify the atoms most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, this would predict the most likely sites for metabolic modification or chemical reaction.

Reaction Pathways and Transition States: When designing a synthesis for a molecule, computational methods can be used to model the entire reaction mechanism. mdpi.com This involves calculating the energies of the reactants, intermediates, transition states, and products. By identifying the transition state with the highest energy (the rate-determining step), chemists can understand the feasibility of a proposed synthetic route and explore alternative pathways. nih.gov This approach is used to refine classic quinoline syntheses like the Friedländer or Doebner reactions. nih.govsci-hub.se

Table 7: Predicted Reactivity Sites from Computational Analysis This table indicates the likely sites for different types of chemical attack based on theoretical calculations.

| Type of Attack | Predicted Site(s) on the Quinoline Ring | Rationale |

|---|---|---|

| Electrophilic Attack | C5 and C7 positions | These positions are typically activated by the fused benzene (B151609) ring and less deactivated by the quinoline nitrogen. |

| Nucleophilic Attack | C2 and C4 positions | These positions are electron-deficient due to the influence of the adjacent nitrogen atom. |

| Metabolic Oxidation | Amino group, Methyl group | These groups are common sites for enzymatic oxidation by cytochrome P450 enzymes. |

No Specific Mechanistic Data Found for this compound

Despite a comprehensive search of available scientific literature and databases, no specific mechanistic studies on the biological activities of the chemical compound this compound were identified.

While the quinoline scaffold is a well-known pharmacophore present in numerous compounds with established antimicrobial and anticancer properties, research detailing the specific mechanisms of action for this particular substituted quinoline is not publicly available.

Searches for information on the antimicrobial and antibacterial mechanisms of this compound, including the elucidation of its growth inhibition mechanisms in bacterial strains and the identification of its cellular targets, did not yield any relevant results.

Similarly, investigations into its potential anticancer and antiproliferative activities provided no specific data. There is no available research on its interference with DNA replication and synthesis pathways, its ability to induce apoptosis and modulate the cell cycle, or its potential to inhibit key signaling pathways such as the PI3K/Akt/mTOR pathway.

Vendor listings confirm the commercial availability of this compound, indicating its use in research. lab-chemicals.comscbt.comsigmaaldrich.com However, the outcomes of such research, particularly concerning its biological mechanisms, have not been published in the accessible scientific domain.

It is important to note that while studies on other related quinoline derivatives exist, providing insights into the general potential of this class of compounds, this information is not directly applicable to this compound. The specific arrangement of the amino, bromo, chloro, and methyl groups on the quinoline ring would confer a unique pharmacological profile that cannot be accurately extrapolated from its analogues.

Therefore, the requested article focusing solely on the mechanistic investigations of this compound cannot be generated at this time due to the absence of specific scientific data.

Mechanistic Investigations of Biological Activities Excluding Clinical Trials, Dosage, and Safety Profiles

Anticancer and Antiproliferative Mechanistic Studies (In Vitro and Animal Models)

DNA Interaction and Adduct Formation Studies

There is currently no specific information available in scientific literature detailing the direct interaction or adduct formation of 4-Amino-3-bromo-8-chloro-2-methylquinoline with DNA.

Antimalarial/Antiplasmodial Mechanistic Studies (In Vitro and Parasite Models)

While specific studies on this compound are not available, the antimalarial mechanism of 4-aminoquinolines is generally understood to involve the disruption of heme detoxification in the malaria parasite.

Hematin Binding and Hemozoin Inhibition

Research on other 4-aminoquinolines suggests a potential mechanism of action involving the inhibition of hemozoin formation. This process is crucial for the survival of the malaria parasite, as it detoxifies the free heme produced during hemoglobin digestion. It is hypothesized that 4-aminoquinolines interfere with this process, leading to a toxic buildup of free heme within the parasite. However, no specific studies have been published to confirm that this compound acts via this mechanism.

Accumulation within Parasite Vacuoles

A common feature of 4-aminoquinoline (B48711) antimalarials is their accumulation in the acidic food vacuole of the parasite. This accumulation is thought to be a prerequisite for their antimalarial activity, concentrating the drug at its site of action. It is plausible that this compound could also accumulate in this manner, but direct experimental evidence is lacking.

Enzyme Inhibition Studies (e.g., CD38, Sphingosine (B13886) Kinase)

No published studies were found that investigate the inhibitory activity of this compound against specific enzymes such as CD38 or sphingosine kinase.

Modulation of Specific Biological Targets and Biochemical Pathways

Information regarding the modulation of specific biological targets or biochemical pathways by this compound is not available in the current scientific literature.

Methodologies for In Vitro and In Vivo (Animal Model) Biological Activity Assessment

Standard methodologies would be employed to assess the biological activity of this compound.

In Vitro Assessment:

Cytotoxicity assays: To determine the compound's toxicity against various cell lines.

Antimalarial assays: Using cultures of Plasmodium falciparum to determine the 50% inhibitory concentration (IC50).

Enzyme inhibition assays: To screen for activity against a panel of relevant enzymes.

Hemozoin inhibition assays: To specifically test the hypothesis of antimalarial action via inhibition of heme detoxification.

In Vivo (Animal Model) Assessment:

Mouse models of malaria: Such as the Plasmodium berghei model, to evaluate the compound's efficacy in a living organism.

Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Toxicology studies: To assess the safety profile of the compound in animal models.

Without specific experimental data, any discussion of the mechanistic investigations of this compound would be speculative and based on extrapolation from related compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Specific Substituents (Amino, Bromo, Chloro, Methyl) on Biological Efficacy and Selectivity

Amino Group (at C4): The 4-amino group is a critical pharmacophore in many biologically active quinolines, most notably in antimalarial drugs like chloroquine. nih.govyoutube.com This group can act as a hydrogen bond donor and significantly increases the basicity of the quinoline (B57606) ring system. This basicity is often crucial for the mechanism of action, such as accumulation in the acidic food vacuole of the malaria parasite. youtube.com Substitution on this amino group is a common strategy to modulate activity and overcome resistance. mdpi.comchemrxiv.org

Bromo Group (at C3): Halogen substituents, including bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a bromine atom can enhance biological activity, such as anticancer effects. nih.govresearchgate.net The bromo group is electron-withdrawing via the inductive effect but also weakly deactivating. Its presence at the C3 position can influence the electron density of the pyridine (B92270) ring and potentially introduce steric hindrance that affects binding to a biological target. youtube.com

Methyl Group (at C2): The methyl group at the C2 position is a small, lipophilic, and electron-donating group. Its presence can influence the molecule's metabolic stability and its steric interactions with a target receptor or enzyme. biointerfaceresearch.com While substitution at the C3 position with a methyl group has been shown to decrease antimalarial activity, the effect at C2 is variable and context-dependent. youtube.com In some instances, 2-methylquinoline derivatives have shown substantial biological activities. rsc.org

| Substituent | Position | General Impact on Biological Activity | Potential Role in Selectivity |

|---|---|---|---|

| Amino | C4 | Often essential for activity (e.g., antimalarial); acts as H-bond donor; increases basicity. nih.govyoutube.com | Can confer selectivity by enabling specific interactions with target residues. |

| Bromo | C3 | Enhances lipophilicity; electron-withdrawing; can increase potency (e.g., anticancer). nih.govresearchgate.net | Introduces steric bulk that may favor binding to one target over another. |

| Chloro | C8 | Electron-withdrawing; modulates electronic properties of the benzene (B151609) ring. nih.govnih.gov | Positional influence can alter binding geometry and target specificity. |

| Methyl | C2 | Increases lipophilicity; weak electron-donating group; can provide beneficial steric interactions. biointerfaceresearch.comrsc.org | Can block or promote binding depending on the target's topology. |

Role of Substituent Position on the Quinoline Ring in Modulating Activity

The specific placement of each substituent on the quinoline ring is as crucial as its chemical nature. The quinoline system has distinct electronic properties, with the pyridine part being electron-deficient and the benzene part being comparatively electron-rich.

C2 and C4 Positions: These positions on the pyridine ring are electron-deficient and susceptible to nucleophilic attack. quora.com Placing an electron-donating amino group at C4 significantly modulates this electronic character, influencing the ring's pKa and interaction with biological targets. nih.gov A methyl group at C2 can sterically shield the nitrogen atom and influence the molecule's preferred conformation.

C3 Position: Substitution at the C3 position directly affects the electronic environment of the pyridine ring. A bulky, electron-withdrawing bromine atom at this position can create a unique electronic and steric profile that may be critical for specific biological interactions. youtube.com

Correlation of Physicochemical Parameters with Observed Biological Activity

The biological activity of quinoline derivatives is often strongly correlated with their physicochemical properties.

Lipophilicity: This property, often quantified as logP, is critical for membrane permeability and reaching the target site. The bromo, chloro, and methyl groups all increase the lipophilicity of the molecule. A strong correlation between lipophilicity and antimalarial activity has been observed in quinoline analogues, where an optimal value is needed to balance permeability with solubility. nih.gov

Electronic Properties: The electron-donating (amino, methyl) and electron-withdrawing (bromo, chloro) nature of the substituents collectively determine the electron density map of the molecule. nih.gov These properties govern the molecule's ability to form non-covalent interactions such as hydrogen bonds, π-π stacking, and charge-transfer interactions, which are fundamental to drug-receptor binding. nih.gov For instance, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) has been correlated with the potency of certain quinoline-based channel blockers. nih.gov

pKa: The basicity of the quinoline nitrogen at position 1 and the exocyclic amino group at position 4 is a key determinant of activity, particularly for compounds targeting acidic organelles. Electron-withdrawing groups like chloro and bromo generally lower the pKa, making the nitrogen atoms less basic. youtube.com This parameter affects the compound's ionization state at physiological pH, which in turn influences its solubility, membrane transport, and target binding.

| Physicochemical Parameter | Influence of Substituents | Correlation with Biological Activity |

|---|---|---|

| pKa | The electron-donating amino group increases basicity, while electron-withdrawing chloro and bromo groups decrease it. youtube.com | Crucial for cellular uptake, distribution (especially ion-trapping in acidic compartments), and target binding. nih.govyoutube.com |

| Lipophilicity (logP) | Halogen (Bromo, Chloro) and alkyl (Methyl) groups increase lipophilicity. nih.gov | Affects solubility, membrane permeability, and metabolic stability. Often, a parabolic relationship exists where optimal activity is seen at an intermediate lipophilicity. nih.gov |

| Electronic Properties | A mix of electron-donating (Amino, Methyl) and electron-withdrawing (Bromo, Chloro) groups creates a specific electron distribution. nih.govnih.gov | Determines the potential for hydrogen bonding, π-π stacking, and electrostatic interactions with the biological target. nih.gov |

Design and Synthesis of Analogues for Systematic SAR Elucidation

To systematically probe the SAR of 4-Amino-3-bromo-8-chloro-2-methylquinoline, several series of analogues could be designed and synthesized. The synthesis would likely involve multi-step sequences, potentially starting from a substituted aniline and employing classic quinoline synthesis methods like the Gould-Jacobs reaction, followed by halogenation and amination steps. nih.govnih.gov

Strategies for Analogue Design:

Modification of the C3-Position: Replace the bromine with other halogens (F, Cl, I) to probe the effect of halogen size and electronegativity. Replacing it with a hydrogen atom would create a des-bromo analogue to confirm the importance of a substituent at this position.

Modification of the C8-Position: Move the chloro group to other positions on the benzenoid ring (C5, C6, C7) to determine the optimal position for activity. The well-documented importance of the 7-chloro position in other quinolines makes this a particularly interesting modification. nih.govyoutube.com

Modification of the C2-Position: Replace the methyl group with larger alkyl groups (ethyl, propyl) or a simple hydrogen to investigate steric tolerance at this position.

Modification of the C4-Amino Group: Synthesize secondary and tertiary amine analogues, or introduce different alkyl chains, to explore how modifications to this key pharmacophore affect potency and selectivity, a strategy that has been fruitful in developing other 4-aminoquinoline (B48711) drugs. mdpi.comnih.gov

The synthesis of such analogues would likely involve nucleophilic substitution reactions on a corresponding dichloroquinoline precursor. mdpi.com For example, 2,4-dichloroquinolines can be selectively reacted with nucleophiles to build diversity at these positions. mdpi.comnih.gov

Development and Research of Derivatives and Analogues

Synthesis of Novel Substituted Quinoline (B57606) Derivatives and Congeners

The synthesis of the quinoline ring system is a well-established field in organic chemistry, with several classic name reactions providing versatile routes to the core structure. These methods can be adapted to produce a wide array of substituted derivatives. iipseries.orgnih.gov Common strategies include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses, each offering access to different substitution patterns on the quinoline core. nih.govpharmaguideline.comnumberanalytics.com

For a polysubstituted quinoline like 4-Amino-3-bromo-8-chloro-2-methylquinoline, a multi-step synthesis is typically required. The Friedländer synthesis, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, and is a common method for preparing 2-substituted quinolines. iipseries.orgpharmaguideline.com The Pfitzinger reaction, an extension of the Friedländer synthesis, utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids, which can be further modified. iipseries.orgrsc.org

Modern synthetic approaches often employ metal-catalyzed cross-coupling reactions to introduce substituents with high precision. For instance, after the initial formation of a simpler quinoline core, halogenation can be achieved, followed by the introduction of the amino group via nucleophilic substitution or other advanced methods like phosphazene chemistry. mdpi.org The synthesis of functionalized 2-methylquinolines has been explored through various protocols, including metal-free tandem cyclization strategies. nih.govacs.org These methods provide efficient access to medicinally valuable quinolines with excellent functional group tolerance. nih.gov

Table of Common Quinoline Synthesis Methods

| Synthesis Method | Reactants | Typical Products | Reference |

|---|---|---|---|

| Friedländer Synthesis | o-aminoaryl aldehyde/ketone + α-methylene carbonyl | Substituted quinolines | pharmaguideline.com |

| Pfitzinger Reaction | Isatin + α-methylene carbonyl | Quinoline-4-carboxylic acids | iipseries.orgrsc.org |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | 2,3-disubstituted quinolines | iipseries.orgresearchgate.net |

| Combes Synthesis | Arylamine + 1,3-dicarbonyl compound | Substituted quinolines | nih.govpharmaguideline.com |

| Gould-Jacobs Reaction | Aniline derivative + ethyl ethoxymethylenemalonate | 4-hydroxyquinoline-3-carboxylates | iipseries.orgresearchgate.net |

Chemical Modification of the Amino Group for Enhanced Properties

The 4-amino group on the quinoline ring is a critical functional handle for chemical modification and plays a significant role in the biological activity of this class of compounds. acs.org Research on 4-aminoquinoline (B48711) antimalarials, such as chloroquine, has shown that modifications to the amino side chain can overcome drug resistance and alter the compound's pharmacokinetic profile. nih.govresearchgate.net

Strategies for modifying the 4-amino group include:

Alkylation and Acylation: The primary amino group can be readily alkylated or acylated to introduce various side chains. This can alter properties such as lipophilicity, basicity, and hydrogen bonding capacity, which are crucial for target engagement and cell permeability.

Formation of Amides and Sulfonamides: Reacting the amino group with carboxylic acids or sulfonyl chlorides, respectively, creates amide or sulfonamide linkages. This has been used to attach other biologically active moieties or to fine-tune the electronic properties of the molecule. researchgate.net

Introduction of Heterocyclic Moieties: The amino group serves as an attachment point for various heterocyclic rings. This strategy aims to enhance target binding affinity and introduce new pharmacological properties. For example, linking a thiazolidine (B150603) ring system has been explored to increase lipophilicity. researchgate.net

Complete Removal of Basicity: While the basicity of the side chain is often considered essential for the activity of some 4-aminoquinolines, research has also explored the effects of removing this basicity to investigate its precise role in the mechanism of action. researchgate.net

These modifications are instrumental in developing next-generation compounds with improved efficacy and a better resistance profile. researchgate.net

Exploration of Halogen-containing Analogues for Tunable Reactivity and Bioactivity

The presence and position of halogen atoms on an aromatic scaffold like quinoline have a profound impact on the molecule's electronic properties, lipophilicity, and metabolic stability. drugdesign.org The 3-bromo and 8-chloro substituents in the parent compound are key features that can be systematically varied to tune its reactivity and biological activity.

Structure-activity relationship (SAR) studies have repeatedly demonstrated the importance of halogenation:

Electronic Effects: Halogens are electron-withdrawing groups that can modulate the pKa of the quinoline nitrogen and the 4-amino group, influencing the molecule's charge state at physiological pH. This can affect target binding and cellular uptake.

Steric and Hydrophobic Interactions: Halogen atoms, particularly chlorine and bromine, increase the lipophilicity of the molecule, which can enhance membrane permeability and binding to hydrophobic pockets in target proteins. drugdesign.orgmdpi.com The introduction of a chlorine atom at position 7 of the kynurenic acid (a quinoline derivative) scaffold, for example, resulted in a 70-fold increase in potency in one study. drugdesign.org

Halogen Bonding: Halogen atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms in biological targets. This provides an additional specific interaction that can enhance binding affinity. acs.org

Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of the compound.

Systematic replacement of the bromine and chlorine atoms with other halogens (fluorine, iodine) or moving them to different positions on the quinoline ring allows for the creation of a focused library of analogues. acs.orgacs.org The resulting data are crucial for building robust SAR models to guide the design of more potent and selective compounds. For instance, studies on some heterocyclic compounds have shown that bromo and chloro substituted products exhibit significant antimicrobial activity. nih.gov

Interactive Table: Influence of Halogen Substitution on Quinoline Properties

| Halogen/Position | Influence on Lipophilicity | Electronic Effect | Potential Biological Impact | Reference |

|---|---|---|---|---|

| 7-Chloro | Increase | Strong electron-withdrawing | Essential for β-hematin inhibitory activity in antimalarials | acs.org |

| Meta-Halogen (Anilinoquinazoline) | Increase | Electron-withdrawing | Favorable steric interactions with hydrophobic pocket of EGF-R kinase | drugdesign.org |

| 5,7-Dihalo | Significant Increase | Strong electron-withdrawing | Can modulate cytotoxicity and cellular accumulation | acs.org |

| Varying Halogens (F, Cl, Br, I) | Increases with size (F < Cl < Br < I) | Electronegativity (F > Cl > Br > I) | Allows fine-tuning of binding affinity and selectivity | drugdesign.orgacs.org |

Quinoline Scaffold Modifications for Diverse Biological Screening Programs

The quinoline ring is considered a versatile and "druggable" scaffold, making it an attractive starting point for the development of compound libraries for large-scale biological screening. nih.govnih.gov Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, while its chemical stability allows for a wide range of synthetic modifications.

The development of diverse screening libraries from a core structure like this compound involves several key strategies:

Combinatorial Chemistry: By systematically varying substituents at multiple positions (e.g., the 2-methyl, 3-bromo, 4-amino, and 8-chloro positions), large libraries of related compounds can be generated. These libraries can then be screened against a panel of biological targets to identify new hits.

Scaffold Hopping: This involves replacing the quinoline core with other heterocyclic systems while maintaining a similar spatial arrangement of key functional groups. This can lead to the discovery of novel intellectual property and compounds with different physicochemical or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Hybrid Molecule Design: The quinoline moiety can be linked to other known pharmacophores to create hybrid molecules with the potential for dual modes of action or synergistic effects. nih.gov This approach has been used to combine the properties of quinolines with moieties like triazoles or coumarins. nih.govrsc.org

These screening programs have identified quinoline derivatives with a vast range of biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties, highlighting the scaffold's importance in drug discovery. researchgate.netbiointerfaceresearch.comnih.govrsc.org

Computational Design and Virtual Screening of Next-Generation Quinoline Derivatives

In modern drug discovery, computational methods are indispensable for accelerating the design and optimization of new therapeutic agents. nih.gov For quinoline derivatives, a variety of in silico techniques are employed to rationalize structure-activity relationships and identify promising new candidates before committing to resource-intensive chemical synthesis. mdpi.comnih.gov

Key computational approaches include:

Virtual Screening: Large chemical databases, containing millions of compounds, can be computationally screened to identify molecules that are predicted to bind to a specific biological target. nih.govnih.gov This is often done using pharmacophore models, which define the essential 3D arrangement of functional groups required for activity, or through molecular docking. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com It helps to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and provides a score to estimate binding affinity. This information is crucial for understanding how a compound works at the molecular level and for designing modifications to improve potency. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D structural features of a series of compounds with their biological activity. mdpi.comnih.govresearchgate.net These models can then predict the activity of newly designed, unsynthesized molecules and provide visual maps that highlight regions where steric, electrostatic, or hydrophobic modifications would be beneficial. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-protein complex over time. nih.govnih.gov This can reveal the stability of the binding pose predicted by docking and provide insights into the flexibility of the protein and ligand, offering a more realistic view of the binding event. acs.org

These computational tools enable a more rational, hypothesis-driven approach to drug design, significantly reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.comconsensus.app

Table of Computational Techniques in Quinoline Drug Design

| Technique | Purpose | Key Outcome | Reference |

|---|---|---|---|

| Virtual Screening | Identify potential hits from large compound libraries | A smaller, prioritized list of compounds for experimental testing | nih.govnih.gov |

| Molecular Docking | Predict binding mode and affinity of a ligand to a target | Binding pose, key interactions, affinity score | nih.govmdpi.com |

| 3D-QSAR (CoMFA/CoMSIA) | Correlate 3D structure with biological activity | Predictive models, contour maps for optimization | mdpi.comnih.govresearchgate.net |

| Molecular Dynamics (MD) | Analyze the stability and dynamics of a ligand-protein complex | Conformational stability, dynamic behavior, binding free energy | acs.orgnih.govnih.gov |

Potential Research Applications and Future Directions

Utilization as Chemical Probes for Elucidating Biological Pathways

While direct studies employing 4-Amino-3-bromo-8-chloro-2-methylquinoline as a chemical probe are not extensively documented, its structure is inherently suited for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The 4-aminoquinoline (B48711) core is a known pharmacophore, famous for its role in antimalarial drugs like chloroquine. nih.gov The reactivity of the bromine and chlorine atoms on the quinoline (B57606) ring could be exploited for covalent labeling of biological targets. For instance, the bromine atom at the 3-position could potentially participate in palladium-catalyzed cross-coupling reactions, allowing for the attachment of fluorescent tags, biotin (B1667282) handles, or photoaffinity labels. These modified probes could then be used to identify and isolate protein binding partners, helping to elucidate complex biological pathways or mechanisms of drug action.

Building Blocks in Advanced Organic Synthesis and Materials Design

One of the most immediate and significant applications of this compound is its role as a versatile intermediate or building block in organic synthesis. evitachem.com The molecule features multiple distinct reactive sites: the nucleophilic amino group, the quinoline nitrogen, and the two different halogen atoms (bromine and chlorine) which offer differential reactivity for selective functionalization.

This multi-functional nature allows for a stepwise and controlled synthesis of more complex molecular architectures. For example, the amino group can be readily acylated or alkylated, while the halogen atoms can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes the compound a valuable precursor for creating libraries of novel compounds for drug discovery, particularly in the search for new anticancer or antimicrobial agents. evitachem.com The synthesis of quinoline derivatives is a field of continuous development, with various methods being refined to create substituted scaffolds efficiently. nih.gov

Ligand Development in Coordination Chemistry and Catalysis

The this compound structure is well-suited for use as a ligand in coordination chemistry. Similar to the well-studied (8-amino)quinoline, this compound can act as a bidentate ligand, coordinating to a metal center through the quinoline nitrogen and the exocyclic amino group. nih.gov The electronic properties of the resulting metal complex can be systematically tuned by the substituents on the quinoline ring. The electron-withdrawing effects of the bromine and chlorine atoms would modulate the electron density at the metal center, which in turn influences the catalytic activity and stability of the complex.

Complexes derived from aminoquinoline ligands have been investigated for their roles in catalyzing organic transformations. nih.gov Therefore, metal complexes of this compound could be explored as potential catalysts for a variety of reactions, such as C-H bond functionalization, oxidation, or reduction processes. The specific halogen substitutions could also impart unique steric and electronic effects, potentially leading to novel reactivity or selectivity. nih.gov

Exploration in Advanced Materials Science Research

The field of materials science is constantly in search of novel organic molecules with interesting electronic and optical properties. Quinoline derivatives, with their extended π-conjugated systems, are promising candidates for the development of organic electronic materials. evitachem.com The introduction of heavy atoms like bromine and chlorine into the this compound structure can influence its photophysical properties, such as fluorescence and phosphorescence, through the heavy-atom effect.

These properties are critical for applications in organic light-emitting diodes (OLEDs), sensors, or molecular switches. Research into related compounds like 8-Bromo-4-chloro-6-methylquinoline has highlighted their potential for developing novel materials with unique electronic or optical characteristics. evitachem.com Furthermore, coordination complexes of this ligand, as discussed previously, could also exhibit interesting magnetic or luminescent properties, making them relevant for the construction of advanced functional materials. nih.gov

Development of Novel Research Tools and Methodologies

The synthesis and derivatization of this compound can itself drive the development of new synthetic methodologies. The presence of multiple, differentially reactive halogens presents a challenge and an opportunity for chemists to develop highly selective cross-coupling protocols. Achieving regioselective functionalization at either the bromine or chlorine site would be a valuable addition to the synthetic chemist's toolbox.

Furthermore, by incorporating this scaffold into larger molecules, novel research tools can be created. For instance, its use as a precursor could lead to the development of new classes of inhibitors for enzymes like kinases or new agents for studying drug resistance mechanisms in pathogens. The structural information gained from studying metal complexes of this ligand could also inform the design of new, more efficient catalysts for industrial and academic research.

Challenges and Future Perspectives in Halogenated Aminoquinoline Research

The presence of multiple halogens, while synthetically useful, can also lead to concerns about metabolic stability and potential toxicity. The future of research in this area will likely focus on several key aspects:

Developing more efficient and greener synthetic routes to access these complex scaffolds. nih.gov

Conducting detailed structure-activity relationship (SAR) studies to understand how each substituent contributes to the desired biological or material property. nih.gov

Investigating the metabolic pathways and potential toxicological profiles of these compounds to ensure their suitability for further development.

Leveraging computational modeling to predict the properties of new derivatives and guide synthetic efforts.

The exploration of halogenated compounds, analogous to the extensive research in organofluorine chemistry, continues to be a promising frontier in medicinal chemistry and materials science, with challenges that spur innovation. researchgate.net

Data on Potential Research Applications

Below is a summary of the potential applications for this compound based on its structural characteristics and analogy to related compounds.

| Application Area | Potential Use | Rationale |

| Biological Probes | Covalent labeling of biomolecules | Halogen atoms allow for attachment of reporter tags via cross-coupling. nih.gov |

| Organic Synthesis | Versatile building block | Multiple reactive sites (amino, bromo, chloro) for stepwise functionalization. nih.govevitachem.com |

| Coordination Chemistry | Bidentate ligand for metal complexes | Amino and quinoline nitrogen atoms can chelate metal ions. nih.gov |

| Catalysis | Precursor to novel catalysts | Electronic tuning of the metal center by halogen substituents. nih.gov |

| Materials Science | Component of optoelectronic materials | Extended π-system and heavy atoms can impart useful photophysical properties. evitachem.com |

| Methodology Development | Testbed for selective reactions | Driving the creation of regioselective cross-coupling methods. |

Q & A

Q. What are the optimal synthetic routes for 4-amino-3-bromo-8-chloro-2-methylquinoline, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves multi-step halogenation and amination of a quinoline core. For bromination and chlorination, electrophilic aromatic substitution under controlled temperatures (0–5°C) with catalysts like FeCl₃ improves regioselectivity . Reductive amination using NaBH₃CN at pH ≈6 stabilizes intermediates, as demonstrated in analogous quinoline derivatives . Optimize yields by purifying intermediates via column chromatography (petroleum ether/ethyl acetate gradients) and monitoring reaction progress with TLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign peaks using ¹H/¹³C NMR to confirm substituent positions (e.g., downfield shifts for Br/Cl at C3/C8) .

- HRMS : Validate molecular weight (C₁₀H₈BrClN₂: calc. 286.95) .

- X-ray crystallography : Resolve crystal packing and confirm planar quinoline core (r.m.s. deviation <0.05 Å) .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer : Screen for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Include fluorinated quinoline controls to assess halogenation effects on potency .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-bromo and 8-chloro substituents influence nucleophilic substitution reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electron density. The 3-bromo group’s steric bulk slows SNAr at C4, while C8-Cl’s electron-withdrawing effect activates C2/C4 positions. Validate via Suzuki-Miyaura coupling: Pd(PPh₃)₄ catalyzes cross-coupling at C4 with aryl boronic acids (70–85% yield) . Compare kinetics with 8-H/8-F analogs to isolate electronic contributions .

Q. How can solubility limitations in aqueous buffers be addressed for biological assays?

- Methodological Answer : Use co-solvents (≤5% DMSO) or formulate as nanoparticles via solvent evaporation. Assess stability using dynamic light scattering (DLS):

| Co-solvent | Solubility (mg/mL) | Aggregation (nm) |

|---|---|---|

| PBS (pH 7.4) | 0.12 | >1000 |

| 5% DMSO | 2.8 | 220 |

| PEG-400 | 1.5 | 150 |

Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., IC₅₀ variability)?

- Methodological Answer : Replicate assays under standardized conditions (pH, temperature). For example, if IC₅₀ for MMP-9 inhibition varies, pre-incubate enzyme with Zn²⁺ to stabilize active sites . Use SPR or ITC to measure binding kinetics (Kd, ΔH) and rule out non-specific interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.